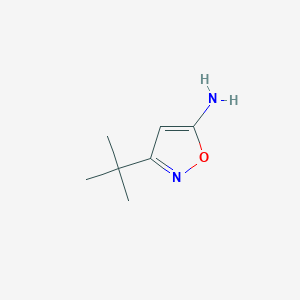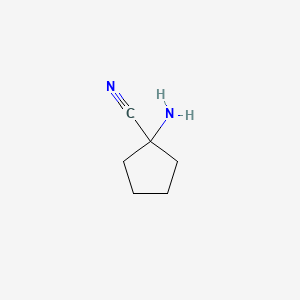
2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic Acid
Descripción general
Descripción
The compound "2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic Acid" is a chemical structure that is part of a broader class of organic compounds known as thiazoles, which are heterocyclic compounds containing both sulfur and nitrogen in a five-membered ring. The methoxyphenyl group attached to the thiazole ring suggests potential for various biological activities, as evidenced by the research on related compounds.
Synthesis Analysis
The synthesis of thiazole derivatives often involves cyclization reactions. For instance, a series of 1,3,4-thiadiazole derivatives of a related compound, 2-(4-formyl-2-methoxyphenoxy) acetic acid, were synthesized using cyclization with thiosemicarbazide in the presence of phosphoryl chloride (POCl3) or polyphosphoric acid (PPA) . Similarly, novel Schiff bases were synthesized from an intermediate that was obtained using the Gewald synthesis technique, which is a method commonly used for synthesizing thiophene derivatives . These methods highlight the versatility of synthetic approaches for creating thiazole and thiophene compounds with various substituents.
Molecular Structure Analysis
The molecular structure of thiazole derivatives can be confirmed using various spectroscopic techniques. For example, the 1,3,4-thiadiazole derivatives were confirmed by IR, 1H NMR, and mass analysis . Additionally, the crystal structure of a related compound, (2RS,4R)-2-(2-hydroxy-3-methoxyphenyl)thiazolidine-4-carboxylic acid, was determined using X-ray diffraction, which revealed the existence of the compound as a zwitterion in the solid state . These techniques are essential for establishing the precise molecular structure of thiazole derivatives.
Chemical Reactions Analysis
The chemical reactivity of thiazole derivatives can be inferred from the synthesis methods and the functional groups present in the compounds. The presence of a carboxylic acid group in the thiazole ring indicates potential for further chemical reactions, such as esterification or amide formation. The synthesis of methyl 2-amino-4-(methoxymethyl)thiazole-5-carboxylate, for example, involves the esterification of the carboxylic acid group . The antimicrobial activity of these compounds suggests that they may interact with biological targets through various chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives can be influenced by the substituents attached to the core structure. Carboxylic acid derivatives containing the 1,3,4-thiadiazole ring were found to exhibit liquid crystalline behaviors, which were affected by the length of the alkoxy chain attached to the phenyl moiety . The crystal packing of methoxybenzyl and methoxyphenylethyl-1,3,4-oxadiazole-2(3H)-thiones, which are structurally related to thiazoles, showed that the shape of the molecules and the types of substituents can significantly impact the solid-state molecular arrangement . These properties are crucial for understanding the potential applications of these compounds in materials science and pharmaceuticals.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
Research has shown that derivatives of 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic Acid, such as thiazole based pyridine derivatives and thiazole hydrazones, exhibit potential as corrosion inhibitors for mild steel in acidic environments. These compounds demonstrate effective protection of steel surfaces, acting as both anodic and cathodic inhibitors, with thermodynamic parameters for dissolution and adsorption processes evaluated. Their efficiency is influenced by factors like concentration and temperature, and their protective nature is characterized using techniques like FTIR, SEM, and EDX spectroscopy (Chaitra, Mohana, & Tandon, 2016), (Chaitra, Mohana, Gurudatt, & Tandon, 2016).
Antimicrobial Properties
Some derivatives of 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic Acid have been synthesized and shown to have significant in vitro antimicrobial activities against several strains of microbes (Noolvi, Patel, Kamboj, & Cameotra, 2016).
Electrochemical Polymerization
The electrochemical oxidative polymerization of a derivative of 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic Acid, namely 2-amino-4-(4-methoxyphenyl)thiazole, has been studied for its potential in creating protective polymer films. This polymerization carried out in hydrochloric acid medium on a platinum electrode has been investigated under various parameters, such as current density, acid concentration, and temperature. The resulting polymer films are characterized using techniques like IR, UV, 1H-NMR, and cyclic voltammetry, suggesting potential applications in material science (Sayyah, Kamal, & Abd El-Rehim, 2006).
Anticancer and Antiviral Potential
Novel derivatives of 2-amino-1,3-thiazole-4-carboxylic acid, including compounds with modifications on the thiazole structure, have demonstrated good fungicidal and antivirus activities. Certain derivatives showed promising activity against Tobacco Mosaic Virus (TMV) and other fungi, indicating potential applications in pharmaceuticals and agriculture (Fengyun, Xiaofeng, Fan, Yuqing, Guangning, Xiaolin, Ma, Chen, Yujie, Tatiana, Morzherin, & Belskaya, 2015).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3S/c1-15-8-4-2-7(3-5-8)10-12-9(6-16-10)11(13)14/h2-6H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIBLFOXWCGIRIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377021 | |
| Record name | 2-(4-Methoxyphenyl)-1,3-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic Acid | |
CAS RN |
57677-80-2 | |
| Record name | 2-(4-Methoxyphenyl)-1,3-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[Bis(4-fluorophenyl)methyl]thio}acetic acid](/img/structure/B1332906.png)


![N-(1,3-benzodioxol-5-yl)-2-[3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1-yl]acetamide](/img/no-structure.png)

![3-[(2,2,2-Trifluoroethoxy)sulfonyl]benzoic acid](/img/structure/B1332920.png)
![(2E)-3-{2-chloroimidazo[1,2-a]pyridin-3-yl}prop-2-enoic acid](/img/structure/B1332925.png)
![N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B1332927.png)

![Ethyl 2-(chloromethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1332941.png)


